Cas no 117399-51-6 (Chitotetraose Tetradecaacetate)
117399-51-6 structure
Product Name:Chitotetraose Tetradecaacetate
CAS番号:117399-51-6
MF:C52H74N4O31
メガワット:1251.15217828751
CID:132749
PubChem ID:14055046
Update Time:2025-06-08
Chitotetraose Tetradecaacetate 化学的及び物理的性質
名前と識別子
-
- Chitotetraose Tetradecaacetate
- Peracetylated Chitotetraose
- b-D-Glucopyranose,O-3,4,6-tri-O-acetyl-2-(acetylamino)-2-deoxy-b-D-glucopyranosyl-(1®
- 4)-2-(acetylamino)-2-deoxy-,1,3,6-triacetate
- 4)-O-3,6-di-O-acetyl-2-(acetylamino)-2-deoxy-b-D-glucopyranosyl-(1®
- O-(2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranosyl)-(1-4)-O-(2-acetamido-3,6-di-O-acetyl-2-deoxy-b-D-glucopyranosyl)-(1-4)-O-(2-acetamido-3,
- O-(2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy--D-glucopyranosyl)-(1-4)-O-(2-acetamido-3,6-di-O-acetyl-2-deoxy--D-glucopyranosyl)-(1-4)-O-(2-acetamido-3,6-di-O-acetyl-2-deoxy--D-glucopyranosyl)-(1-4)-2-acetamido-1,3,6-tri-O-acetyl-2-deoxy--D-glucopyranose
- tetra-N-acetylchitotetraose peracetate
- (O-(2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy- -D-glucopyranosyl)
- O-(2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranosyl)-(1-4)-O-(2-acetamido-3,6-di-O-acetyl-2-deoxy-b-D-glucopyranosyl)-(1-4)-O-(2-acetamido-3,6-di-O-acetyl-2-deoxy-b-D-glucopyranosyl)-(1-4)-2-acetamido-1,3,6-tri-O-acetyl-2-deoxy-b-D-glucopyranose
- [(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R,6S)-5-acetamido-4,6-diacetyloxy-2-(acetyloxymethyl)oxan-3-yl]oxy-4-acetyloxy-2-(acetyloxymethyl)oxan-3-yl]oxy-3-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-4-acetyloxyoxan-2-yl]methyl acetate
- O-(2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranosyl)-(1-4)-O-(2-acetamido-3,6-di-O-acetyl-2-deoxy-beta-D-glucopyranosyl)-(1-4)-O-(2-acetamido-3,6-di-O-acetyl-2-deoxy-beta-D-glucopyranosyl)-(1-4)-2-acetamido-1,3,6-tri-O-acetyl-2-deoxy-beta-D-glucopyra
- W-200907
- 117399-51-6
-
- インチ: 1S/C52H74N4O31/c1-19(57)53-37-46(77-29(11)67)42(34(16-72-24(6)62)81-49(37)80-32(14)70)85-51-39(55-21(3)59)48(79-31(13)69)44(36(83-51)18-74-26(8)64)87-52-40(56-22(4)60)47(78-30(12)68)43(35(84-52)17-73-25(7)63)86-50-38(54-20(2)58)45(76-28(10)66)41(75-27(9)65)33(82-50)15-71-23(5)61/h33-52H,15-18H2,1-14H3,(H,53,57)(H,54,58)(H,55,59)(H,56,60)/t33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50+,51+,52+/m1/s1
- InChIKey: OYGWXILTVZPHON-KEMNZMDTSA-N
- ほほえんだ: O([C@H]1[C@@H]([C@H]([C@@H]([C@@H](COC(C)=O)O1)O[C@H]1[C@@H]([C@H]([C@@H]([C@@H](COC(C)=O)O1)OC(C)=O)OC(C)=O)NC(C)=O)OC(C)=O)NC(C)=O)[C@@H]1[C@@H](COC(C)=O)O[C@H]([C@@H]([C@H]1OC(C)=O)NC(C)=O)O[C@@H]1[C@@H](COC(C)=O)O[C@H]([C@@H]([C@H]1OC(C)=O)NC(C)=O)OC(C)=O
計算された属性
- せいみつぶんしりょう: 1250.43000
- どういたいしつりょう: 1250.4337016g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 31
- 重原子数: 87
- 回転可能化学結合数: 34
- 複雑さ: 2550
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 20
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -3.8
- トポロジー分子極性表面積: 444Ų
じっけんとくせい
- 屈折率: 1.542
- PSA: 444.01000
- LogP: -1.90200
Chitotetraose Tetradecaacetate 価格詳細 >>
| 関連分類 | No. | Product Name | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | C315005-2mg |
Chitotetraose Tetradecaacetate |
117399-51-6 | 2mg |
50.00 | 2021-08-15 | ||
| TRC | C315005-5mg |
Chitotetraose Tetradecaacetate |
117399-51-6 | 5mg |
95.00 | 2021-08-15 | ||
| TRC | C315005-10mg |
Chitotetraose Tetradecaacetate |
117399-51-6 | 10mg |
180.00 | 2021-08-15 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-211066-10mg |
Chitotetraose Tetradecaacetate, |
117399-51-6 | 10mg |
¥3309.00 | 2023-09-05 | ||
| Biosynth | OC09744-2 mg |
Chitotetraose tetradecaacetate |
117399-51-6 | 2mg |
$109.16 | 2023-01-03 | ||
| Biosynth | OC09744-5 mg |
Chitotetraose tetradecaacetate |
117399-51-6 | 5mg |
$181.95 | 2023-01-03 | ||
| Biosynth | OC09744-10 mg |
Chitotetraose tetradecaacetate |
117399-51-6 | 10mg |
$303.30 | 2023-01-03 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-211066-10 mg |
Chitotetraose Tetradecaacetate, |
117399-51-6 | 10mg |
¥3,309.00 | 2023-07-10 |
Chitotetraose Tetradecaacetate 関連文献
-
Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
-
2. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
-
Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
-
Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
-
Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
117399-51-6 (Chitotetraose Tetradecaacetate) 関連製品
- 7772-79-4(b-D-Glucosamine Pentaacetate)
- 76375-60-5([(2R,3R,4R,5R)-5-acetamido-3,4,6-triacetoxy-tetrahydropyran-2-yl]methyl acetate)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
推奨される供給者
上海嵘奥生物技术有限公司
ゴールドメンバー
中国のサプライヤー
試薬
Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬
Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
ゴールドメンバー
中国のサプライヤー
試薬